Cas no 1040670-21-0 (2-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide)

2-Fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide is a synthetic organic compound featuring a benzamide core substituted with a fluorine atom at the 2-position and a tetrahydroisoquinoline sulfonylpropyl moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecules. The fluorine substitution enhances metabolic stability and binding affinity, while the tetrahydroisoquinoline sulfonyl group may contribute to interactions with biological targets such as enzymes or receptors. The compound’s well-defined structure and functional groups make it suitable for further derivatization in drug discovery. Its purity and stability under standard conditions ensure reliable performance in research applications.
2-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide structure
1040670-21-0 structure
Product name:2-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide
CAS No:1040670-21-0
MF:C19H21FN2O3S
MW:376.445047140121
CID:6287663
PubChem ID:27377350

2-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide
    • AKOS024507474
    • 1040670-21-0
    • SR-01000922372-1
    • F5332-0008
    • N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-2-fluorobenzamide
    • SR-01000922372
    • N-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)propyl)-2-fluorobenzamide
    • Inchi: 1S/C19H21FN2O3S/c20-18-9-4-3-8-17(18)19(23)21-11-5-13-26(24,25)22-12-10-15-6-1-2-7-16(15)14-22/h1-4,6-9H,5,10-14H2,(H,21,23)
    • InChI Key: SGPPDGYDAXZFFH-UHFFFAOYSA-N
    • SMILES: S(CCCNC(C1C=CC=CC=1F)=O)(N1CC2C=CC=CC=2CC1)(=O)=O

Computed Properties

  • Exact Mass: 376.12569187g/mol
  • Monoisotopic Mass: 376.12569187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 578
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 74.9Ų

2-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5332-0008-2mg
2-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide
1040670-21-0
2mg
$59.0 2023-09-10
Life Chemicals
F5332-0008-2μmol
2-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide
1040670-21-0
2μmol
$57.0 2023-09-10
Life Chemicals
F5332-0008-1mg
2-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide
1040670-21-0
1mg
$54.0 2023-09-10

2-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide Related Literature

Additional information on 2-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide

Comprehensive Overview of 2-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide (CAS No. 1040670-21-0)

The compound 2-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide (CAS No. 1040670-21-0) is a specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. With its unique structural features, including a fluorinated benzamide moiety and a tetrahydroisoquinoline sulfonyl group, this molecule is often explored for its potential applications in drug discovery and development. Researchers are particularly interested in its molecular interactions and bioactivity profiles, which make it a candidate for targeting specific enzymes or receptors.

In recent years, the demand for fluorinated compounds has surged due to their enhanced metabolic stability and bioavailability. The presence of a fluoro substituent in 2-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide aligns with this trend, as fluorine atoms are known to improve the pharmacokinetic properties of drug candidates. This compound's sulfonamide linkage further contributes to its versatility, enabling potential applications in medicinal chemistry and bioconjugation strategies.

One of the most frequently searched questions in scientific databases revolves around the synthetic routes for CAS No. 1040670-21-0. Researchers often seek optimized protocols for its preparation, including step-by-step synthesis and purification methods. The compound's structural complexity necessitates careful handling of reactive intermediates, such as sulfonyl chlorides and fluoroaromatic precursors. Advanced techniques like HPLC and NMR spectroscopy are commonly employed to characterize its purity and confirm its identity.

Another area of interest is the biological activity of 2-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide. Preliminary studies suggest its potential as a modulator of specific protein-protein interactions or enzymatic pathways. For instance, the tetrahydroisoquinoline scaffold is known to exhibit affinity for various central nervous system (CNS) targets, making this compound a subject of neuropharmacology research. Additionally, its fluorobenzamide component may contribute to selective binding properties, which are critical for minimizing off-target effects in therapeutic applications.

The compound's physicochemical properties, such as solubility, stability, and logP values, are also frequently queried in academic and industrial settings. Understanding these parameters is essential for formulating drug delivery systems or designing in vitro assays. For example, the sulfonyl group in CAS No. 1040670-21-0 may influence its hydrogen-bonding capacity, which could affect its behavior in aqueous environments. Such insights are invaluable for researchers working on structure-activity relationships (SAR).

From an SEO perspective, keywords like "fluoro benzamide derivatives", "tetrahydroisoquinoline sulfonamide synthesis", and "CAS 1040670-21-0 applications" are highly relevant. These terms reflect the growing curiosity about specialty chemicals and their roles in innovative therapeutics. By addressing these topics, this article aims to provide a comprehensive resource for chemists, pharmacologists, and industry professionals seeking detailed information about this compound.

In conclusion, 2-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide (CAS No. 1040670-21-0) represents a fascinating area of research at the intersection of organic chemistry and drug development. Its multifunctional architecture and potential bioactive properties make it a compelling subject for further investigation. As the scientific community continues to explore its capabilities, this compound may pave the way for next-generation therapeutics with improved efficacy and safety profiles.

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